molecular formula C21H22N2O4S B2738226 (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 638139-79-4

(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No. B2738226
CAS RN: 638139-79-4
M. Wt: 398.48
InChI Key: FYPUAPMQFNXAAT-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, certain compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents. These compounds were also found to be non-toxic at certain concentrations, indicating a promising therapeutic index for antimicrobial applications (Samala et al., 2014).

Anticancer Activity

Thiazolidinone derivatives have been investigated for their potential anticancer properties. Synthesized compounds have exhibited inhibitory effects on various cancer cell lines, including leukemia. The structure-activity relationship analysis of these compounds suggests their promise as anticancer agents, with some showing IC50 values lower or comparable to established chemotherapy drugs (Subtelna et al., 2020).

Antioxidant Properties

The antioxidant capabilities of thiazolidinone derivatives have been explored, with some compounds showing significant free radical scavenging activity. This suggests their potential use in combating oxidative stress-related diseases or as protective agents in pharmaceutical formulations (Chaban et al., 2013).

Aldose Reductase Inhibition

Aldose reductase inhibitors play a crucial role in managing complications of diabetes. Thiazolidinone derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase, showing significant inhibitory activities. This highlights their potential application in the development of novel treatments for diabetic complications (Ali et al., 2012).

properties

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-6-7-15(8-13(12)2)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUAPMQFNXAAT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

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